molecular formula C12H8BrF3N2O2 B1440654 Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate CAS No. 1188431-90-4

Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate

Cat. No.: B1440654
CAS No.: 1188431-90-4
M. Wt: 349.1 g/mol
InChI Key: XJQCBVCTYBFCFO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C13H10BrF3O3 and a molecular weight of 351.13 . It’s used for proteomics research .


Synthesis Analysis

Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported . This process involves a radical approach and is paired with a Matteson–CH2– homologation . This allows for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions . For example, they can undergo catalytic protodeboronation, a process that is not well developed . This reaction is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Biological Activities and Therapeutic Potentials

Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is part of the 1,8-naphthyridine derivatives, compounds that have garnered attention for their diverse biological activities. These activities span antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects, highlighting their potential as therapeutic agents. Moreover, they have shown promise in neurological disorders, such as Alzheimer's disease, multiple sclerosis, and depression. Their applications extend to anti-osteoporotic, anti-allergic, antimalarial, and various other pharmacological and inhibitory activities, making them a significant focus in medicinal chemistry and drug development research (Madaan et al., 2015).

Environmental and Analytical Chemistry

Beyond the realm of biomedicine, research into related compounds has implications for environmental and analytical chemistry. Ethyl carbamate (urethane), for example, is scrutinized for its genotoxic and carcinogenic properties across various species. While not directly linked to this compound, the study of ethyl carbamate's behavior and effects informs broader chemical safety and regulatory practices. It underscores the importance of understanding compound interactions and transformations in environmental and biological contexts, an area where naphthyridine derivatives could also be relevant (Weber & Sharypov, 2009).

Mechanism of Action

Future Directions

The future directions for research on this compound and similar compounds could involve further development of the protodeboronation process , as well as exploration of other potential applications in organic synthesis .

Properties

IUPAC Name

ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3N2O2/c1-2-20-11(19)8-4-6-3-7(13)5-17-10(6)18-9(8)12(14,15)16/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQCBVCTYBFCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2N=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
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Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
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Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate

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